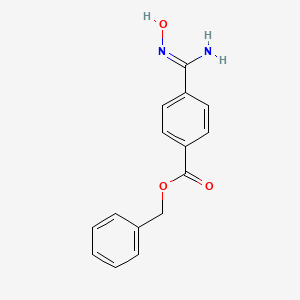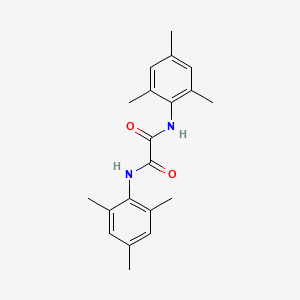
4-chloro-N-(4-methylcyclohexyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(4-methylcyclohexyl)aniline: is a chemical compound with the following structure:
CC1CCC(C1)NC2=CC=C(C=C2)Cl
(CAS Number: 1036478-57-5). It belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. Traditionally challenging to access, this hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .准备方法
Synthetic Routes:: The synthetic route to prepare 4-chloro-N-(4-methylcyclohexyl)aniline involves the reaction of 4-chloronitrobenzene with 4-methylcyclohexylamine. The nitro group is reduced to an amino group using a reducing agent (e.g., tin and hydrochloric acid). The resulting compound is then purified to obtain the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification techniques, and safety protocols ensures efficient production.
化学反应分析
Reactions::
Substitution Reactions: 4-chloro-N-(4-methylcyclohexyl)aniline can undergo nucleophilic substitution reactions at the chlorine atom. Common reagents include amines or other nucleophiles.
Reduction Reactions: Reduction of the nitro group to an amino group is a crucial step in its synthesis.
Acid-Base Reactions: The compound can act as a weak base due to the amino group.
Major Products:: The major product formed from the substitution reaction is the corresponding substituted aniline. The reduction reaction yields 4-amino-N-(4-methylcyclohexyl)aniline.
科学研究应用
4-chloro-N-(4-methylcyclohexyl)aniline finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: For creating complex molecules.
Materials Science: In the design of functional materials.
作用机制
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
相似化合物的比较
4-chloro-N-(4-methylcyclohexyl)aniline is unique due to its hindered amine motif. Similar compounds include p-chloroaniline (CAS Number: 106-47-8) and 4-chloro-N-methylaniline (CAS Number: 932-96-7) . their structures lack the cyclohexyl substituent, differentiating them from our compound.
属性
分子式 |
C13H18ClN |
|---|---|
分子量 |
223.74 g/mol |
IUPAC 名称 |
4-chloro-N-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h4-5,8-10,12,15H,2-3,6-7H2,1H3 |
InChI 键 |
QEMKWGANODLPJX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)






![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)

![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)

